Resomycin B

Description

Properties

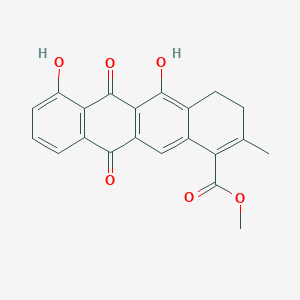

Molecular Formula |

C21H16O6 |

|---|---|

Molecular Weight |

364.3 g/mol |

IUPAC Name |

methyl 5,7-dihydroxy-2-methyl-6,11-dioxo-3,4-dihydrotetracene-1-carboxylate |

InChI |

InChI=1S/C21H16O6/c1-9-6-7-10-12(15(9)21(26)27-2)8-13-17(19(10)24)20(25)16-11(18(13)23)4-3-5-14(16)22/h3-5,8,22,24H,6-7H2,1-2H3 |

InChI Key |

VNRWFBMFEVWOID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C2CC1)O)C(=O)C4=C(C3=O)C=CC=C4O)C(=O)OC |

Synonyms |

resomycin B |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. How should researchers structure a literature review to identify gaps in Resomycin B studies?

- Conduct a systematic search using databases (e.g., PubMed, SciFinder) with keywords like "this compound biosynthesis," "anthracycline tailoring enzymes," and "polyketide synthase pathways." Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to refine queries . Prioritize primary literature and meta-analyses, avoiding unreliable sources (e.g., ). Tabulate key findings, such as biosynthetic steps or conflicting enzymatic roles, to highlight unresolved questions .

Q. What experimental design principles ensure reliable characterization of this compound’s biosynthetic pathway?

- Include biological and technical replicates (minimum three) for enzyme activity assays and metabolite profiling . Control variables like pH, temperature, and cofactor availability. Use knockout strains (e.g., Δaromatase) to validate enzyme functions in auramycinone→this compound conversion . Document raw data with uncertainties (e.g., ±SD) to support reproducibility .

Q. How can researchers avoid common pitfalls when formulating hypotheses about this compound’s bioactivity?

- Ground hypotheses in mechanistic insights (e.g., structural similarities to known anthracyclines) rather than anecdotal data. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility . For example: "this compound’s C-7 hydroxyl group enhances DNA intercalation compared to doxorubicin due to in silico docking simulations."

Advanced Research Questions

Q. What statistical methods are suitable for resolving contradictions in this compound’s enzymatic kinetics data?

- Apply Lasso regression to prioritize variables (e.g., enzyme concentration, reaction time) influencing catalytic efficiency . Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) when testing multiple hypotheses (e.g., 10+ enzyme-substrate pairs) to minimize Type I errors . For conflicting kinetic parameters (K_m, V_max), perform sensitivity analysis to identify outlier conditions .

Q. How can researchers validate the role of tailoring enzymes in this compound biosynthesis using multi-omics data?

- Integrate transcriptomics (RNA-seq of Streptomyces spp.), proteomics (LC-MS/MS of PKS complexes), and metabolomics (NMR/HPLC of intermediates) . Use pathway enrichment tools (e.g., KEGG Mapper) to correlate enzyme expression levels with metabolite abundance. Discrepancies between in vitro and in vivo data may indicate post-translational modifications requiring further validation .

Q. What strategies address reproducibility challenges in this compound synthesis protocols?

- Publish detailed experimental protocols (e.g., solvent gradients, purification thresholds) in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) . For novel compounds, include HR-MS, NMR (1D/2D), and X-ray crystallography data to confirm identity . Cross-validate findings with independent labs using shared reference strains .

Methodological Considerations

Q. How should researchers handle ethical considerations when collecting microbial genomic data for this compound studies?

- Follow institutional biosafety protocols for genetically modified organisms (GMOs). For human-derived samples (e.g., microbiome studies), obtain IRB approval and document participant consent . Use anonymized data repositories (e.g., NCBI BioProject) to share sequences without compromising privacy .

Q. What criteria distinguish high-quality from low-quality data in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.